3-(3,4,5-trifluorophenyl)azetidine hydrochloride
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Overview
Description
3-(3,4,5-trifluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H9ClF3N and a molecular weight of 223.63 g/mol . It is a hydrochloride salt form of 3-(3,4,5-trifluorophenyl)azetidine, characterized by the presence of three fluorine atoms on the phenyl ring and an azetidine ring structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
3-(3,4,5-trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
3-(3,4,5-trifluorophenyl)azetidine hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The azetidine ring structure may also contribute to the compound’s overall biological activity by influencing its conformation and stability .
Comparison with Similar Compounds
3-(3,4,5-trifluorophenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(2,4,6-trifluorophenyl)azetidine hydrochloride: This compound has fluorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.
3-(3,4-difluorophenyl)azetidine hydrochloride: The absence of one fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
3-(3,5-difluorophenyl)azetidine hydrochloride: Similar to the previous compound, the position and number of fluorine atoms can influence its properties and applications.
The uniqueness of this compound lies in its specific fluorination pattern and azetidine ring structure, which contribute to its distinct chemical and biological characteristics.
Properties
CAS No. |
1956318-84-5 |
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Molecular Formula |
C9H9ClF3N |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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